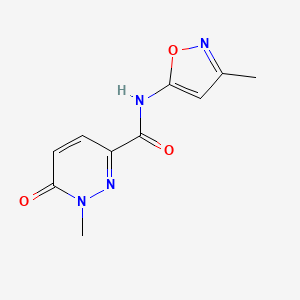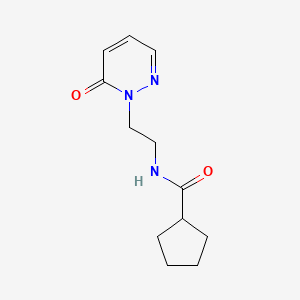![molecular formula C22H30N4O4S B6579589 4-(dimethylsulfamoyl)-N-{2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl}benzamide CAS No. 1049345-24-5](/img/structure/B6579589.png)
4-(dimethylsulfamoyl)-N-{2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl}benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This compound is a selective radioligand for dopamine D(3) receptors . It is a part of a class of compounds that are commonly found in pharmaceuticals and agrochemicals . The structure of the compound is assigned by HRMS, IR, 1 H and 13 C NMR experiments .
Molecular Structure Analysis
The molecular structure of this compound is complex, with a piperazine ring and a methoxyphenyl group. The structure is assigned by HRMS, IR, 1 H and 13 C NMR experiments .Wissenschaftliche Forschungsanwendungen
4-(dimethylsulfamoyl)-N-{2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl}benzamide has been studied for its potential therapeutic effects and for its ability to modulate a wide range of biochemical and physiological processes. This compound has been used in laboratory experiments to study the biochemical and physiological effects of the compound, as well as its potential therapeutic effects. This compound has been used in studies to investigate the effects of the compound on cell growth, cell death, and inflammation. This compound has also been studied for its ability to modulate the activity of enzymes and receptor proteins, as well as its ability to modulate the activity of signal transduction pathways.
Wirkmechanismus
The mechanism of action of 4-(dimethylsulfamoyl)-N-{2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl}benzamide is not yet fully understood. However, it is believed that this compound may act on a variety of cellular processes, including cell growth, cell death, and inflammation. This compound may also modulate the activity of enzymes and receptor proteins, as well as signal transduction pathways.
Biochemical and Physiological Effects
This compound has been studied for its ability to modulate a wide range of biochemical and physiological processes. This compound has been shown to modulate the activity of enzymes and receptor proteins, as well as signal transduction pathways. This compound has also been studied for its potential therapeutic effects, including its ability to modulate inflammation, cell growth, and cell death.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 4-(dimethylsulfamoyl)-N-{2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl}benzamide in laboratory experiments is that it can be synthesized using a variety of methods. This makes it easier to obtain the compound for use in experiments. Additionally, this compound has been studied for its ability to modulate a wide range of biochemical and physiological processes, making it a useful tool for studying these processes.
However, there are some limitations to using this compound in laboratory experiments. One of the main limitations is that the mechanism of action of this compound is not yet fully understood. Additionally, the effects of this compound on different biochemical and physiological processes are not yet fully understood.
Zukünftige Richtungen
There are a number of future directions for research on 4-(dimethylsulfamoyl)-N-{2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl}benzamide. One of the main goals of future research is to better understand the mechanism of action of this compound and the effects of the compound on different biochemical and physiological processes. Additionally, future research should focus on exploring the potential therapeutic effects of this compound and developing methods for synthesizing the compound more efficiently. Finally, future research should focus on exploring the potential applications of this compound in different scientific fields, such as medicine and biotechnology.
Synthesemethoden
4-(dimethylsulfamoyl)-N-{2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl}benzamide can be synthesized using a variety of methods. These methods include the use of a Grignard reaction, a Wittig reaction, and a condensation reaction. In a Grignard reaction, a Grignard reagent is reacted with a sulfur-containing amide to produce this compound. In a Wittig reaction, a Wittig reagent is reacted with a sulfur-containing amide to produce this compound. In a condensation reaction, a sulfur-containing amide is reacted with a nucleophile to produce this compound.
Eigenschaften
IUPAC Name |
4-(dimethylsulfamoyl)-N-[2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H30N4O4S/c1-24(2)31(28,29)21-10-4-18(5-11-21)22(27)23-12-13-25-14-16-26(17-15-25)19-6-8-20(30-3)9-7-19/h4-11H,12-17H2,1-3H3,(H,23,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOKNVEDYISMMRO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NCCN2CCN(CC2)C3=CC=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H30N4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[(3-fluorophenyl)methyl]-6-oxo-N-[(pyridin-3-yl)methyl]-1,6-dihydropyridazine-3-carboxamide](/img/structure/B6579521.png)

![N-[6-(methylsulfanyl)pyridazin-3-yl]-2-phenylacetamide](/img/structure/B6579529.png)
![N-[6-(methylsulfanyl)pyridazin-3-yl]-2-(trifluoromethyl)benzamide](/img/structure/B6579530.png)
![4-fluoro-N-{6-[(3-{[(pyridin-2-yl)methyl]carbamoyl}propyl)sulfanyl]pyridazin-3-yl}benzamide](/img/structure/B6579536.png)
![N-(3-{[4-(3-methylphenyl)piperazin-1-yl]sulfonyl}propyl)propanamide](/img/structure/B6579541.png)
![2,6-difluoro-N-[2-(6-oxo-1,6-dihydropyridazin-1-yl)ethyl]benzamide](/img/structure/B6579571.png)

![2-(3-methylphenyl)-N-[2-(4-phenylpiperazin-1-yl)ethyl]acetamide](/img/structure/B6579581.png)
![N-{2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl}-4-propylbenzamide](/img/structure/B6579586.png)
![4-fluoro-N-{2-[4-(4-fluorophenyl)piperazin-1-yl]ethyl}benzamide](/img/structure/B6579597.png)
![N-{2-[4-(4-chlorophenyl)piperazin-1-yl]ethyl}-2,3-dimethoxybenzamide](/img/structure/B6579604.png)
![N-{2-[4-(4-chlorophenyl)piperazin-1-yl]ethyl}-4-ethoxybenzamide](/img/structure/B6579611.png)